Differentiation by Binding Site Determinants and Species Selectivity
CCR2 antagonist 4 exhibits a distinct binding footprint compared to dual CCR2/CCR5 antagonists like TAK-779, which underpins its higher specificity for CCR2 over CCR5. Mutagenesis and molecular docking studies have pinpointed key residues in the CCR2 transmembrane domain that dictate this differential engagement. Specifically, residues His1213.33 and Ile2636.55 are critical for the antagonistic effect of Teijin compound 1 at CCR2, but do not contribute to the efficacy of the dual antagonist TAK-779 [1]. This precise molecular interaction profile offers a rational basis for selecting CCR2 antagonist 4 in studies requiring strict pathway isolation without confounding CCR5 activity, a common liability among less selective chemokine receptor inhibitors [2].
| Evidence Dimension | Binding Site Interaction (Mutagenesis Impact) |
|---|---|
| Target Compound Data | Mutation of His1213.33 and Ile263.55 significantly impairs antagonist efficacy |
| Comparator Or Baseline | TAK-779 (dual CCR2/CCR5 antagonist) shows no significant change in efficacy upon mutation of His1213.33 and Ile263.55 |
| Quantified Difference | Qualitative difference in molecular determinants of antagonism |
| Conditions | Site-directed mutagenesis and functional chemotaxis inhibition assays in CCR2-expressing cells [1] |
Why This Matters
The compound's unique binding footprint is a structural feature that correlates with its higher selectivity for CCR2 over CCR5, reducing off-target effects in complex biological models.
- [1] Hall SE, Mao A, Nicolaidou V, Finelli M, Wise EL, Nedjai B, Kanjanapangka J, Harirchian P, Chen D, Selchau V, et al. Elucidation of binding sites of dual antagonists in the human chemokine receptors CCR2 and CCR5. Mol Pharmacol. 2009 Jun;75(6):1325-36. View Source
- [2] Zhou Y, Kolb P, Sexton PM, Christopoulos A, Wootten D. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv 2024.02.12.579892. View Source
